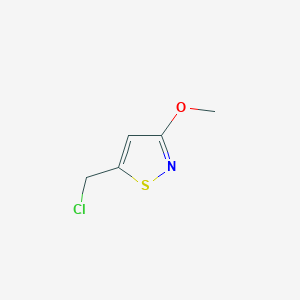![molecular formula C13H21N5O2 B2773438 N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320884-23-7](/img/structure/B2773438.png)
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as AZD3783, is a novel compound that has gained attention for its potential use in the treatment of various neurological disorders. It belongs to the class of drugs known as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide acts as a positive allosteric modulator of α7 nAChRs, which are involved in various physiological processes, including learning and memory, attention, and sensory processing. By binding to the receptor, this compound enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is its specificity for α7 nAChRs, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, more research is needed to determine the long-term safety and efficacy of the compound.
Direcciones Futuras
Future research on N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective compounds may improve the efficacy of α7 nAChR positive allosteric modulators as a treatment option for neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 8-azabicyclo[3.2.1]octan-3-one, which is then converted to 8-azabicyclo[3.2.1]octan-3-ol. The alcohol is then reacted with 1H-1,2,3-triazole-4-carboxylic acid to form the corresponding triazole ester. The ester is then reacted with 2-methoxyethylamine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia and depression.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-20-7-5-14-13(19)18-10-2-3-11(18)9-12(8-10)17-6-4-15-16-17/h4,6,10-12H,2-3,5,7-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKZRJIAXQUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1C2CCC1CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)
![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)
![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)





![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)
